5-Fluoro-8-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-8-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJHEHMTWJYXGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479451 |

Source

|

| Record name | 5-fluoro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88474-18-4 |

Source

|

| Record name | 5-fluoro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-8-methylquinoline: A Comprehensive Technical Guide for Advanced Research

Introduction: The Strategic Importance of Fluorinated Quinolines in Modern Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous FDA-approved drugs and functional materials.[1][2] The strategic introduction of fluorine atoms into this privileged heterocyclic system can dramatically alter its physicochemical and biological properties.[3] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[3] This guide provides an in-depth technical overview of 5-fluoro-8-methylquinoline, a specific derivative with significant potential in these fields. Due to the limited direct experimental data on this exact molecule, this document leverages established principles of organic chemistry and extrapolates from closely related fluorinated and methylated quinoline analogues to present a robust and scientifically grounded resource for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of this compound are critical for predicting its behavior in various experimental settings. The following table summarizes these key parameters, with some values being estimations based on known data for 8-methylquinoline and the predictable effects of fluorination.

| Property | Value (Estimated) | Source/Basis for Estimation |

| Molecular Formula | C₁₀H₈FN | - |

| Molecular Weight | 161.18 g/mol | - |

| Appearance | Pale yellow to brown liquid | Extrapolated from 8-methylquinoline's appearance.[4] |

| Melting Point | Not available | Likely lower than room temperature, similar to 8-methylquinoline (-80 °C).[4] |

| Boiling Point | ~150-160 °C at 34 mmHg | Estimated to be slightly higher than 8-methylquinoline (143 °C at 34 mmHg) due to increased polarity.[4] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, DMSO, chloroform) | Based on the general solubility of quinoline derivatives. |

| pKa (of the conjugate acid) | ~4-5 | The fluorine atom's electron-withdrawing nature is expected to slightly decrease the basicity of the quinoline nitrogen compared to 8-methylquinoline. |

Synthesis of this compound: A Plausible Synthetic Pathway

Proposed Synthetic Workflow

Caption: Proposed Skraup synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation of the classic Skraup synthesis.

Materials:

-

4-Fluoro-2-methylaniline

-

Glycerol

-

Nitrobenzene (or another suitable oxidizing agent)

-

Concentrated Sulfuric Acid

-

Iron(II) sulfate (optional, to moderate the reaction)

-

Sodium hydroxide solution (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.

-

Addition of Reactants: Slowly add 4-fluoro-2-methylaniline to the cooled sulfuric acid-glycerol mixture. If the reaction is too vigorous, add a small amount of iron(II) sulfate.

-

Initiation of Reaction: Add nitrobenzene dropwise through the dropping funnel. The reaction is exothermic and should be controlled by external cooling.

-

Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until the mixture is alkaline. This will precipitate the crude product.

-

Perform a steam distillation or extract the aqueous mixture with dichloromethane.

-

Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of the electron-donating methyl group and the electron-withdrawing fluorine atom on the quinoline ring system.

Electrophilic Aromatic Substitution

The quinoline ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, and substitution typically occurs on the benzene ring (carbocyclic ring).[5]

-

Position of Substitution: Electrophilic attack is expected to occur at positions 6 and 8. The methyl group at position 8 is an ortho-, para-director, activating the ring. The fluorine at position 5 is also an ortho-, para-director but is deactivating. Therefore, electrophilic substitution will likely be directed to the 6-position, influenced by both substituents.

Nucleophilic Aromatic Substitution

Nucleophilic substitution on the quinoline ring is favored on the pyridine ring (heterocyclic ring), especially at the 2- and 4-positions.[5] The presence of a fluorine atom can make the ring more susceptible to nucleophilic attack. However, direct nucleophilic substitution of the fluorine atom at the 5-position would be challenging without strong activation.

Spectroscopic Analysis: A Predictive Profile

The following is a predicted spectroscopic profile for this compound based on the analysis of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The fluorine atom will cause characteristic splitting patterns (coupling) with nearby protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be influenced by the carbon-fluorine coupling, which will result in splitting of the signals for the carbons directly bonded to and adjacent to the fluorine atom.

¹⁹F NMR Spectroscopy

A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will likely display characteristic C-F stretching vibrations in the region of 1100-1300 cm⁻¹, in addition to the typical aromatic C-H and C=C stretching bands.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 161. Fragmentation patterns would likely involve the loss of a methyl radical or other characteristic cleavages of the quinoline ring. The presence of a single fluorine atom will not result in a significant M+2 peak, which is characteristic of chlorine and bromine isotopes.[4]

Applications in Drug Discovery and Materials Science

Fluoroquinolones are a well-established class of antibiotics.[6] The incorporation of a fluorine atom at the 5-position and a methyl group at the 8-position of the quinoline core in this compound makes it an attractive scaffold for the development of novel therapeutic agents with potential applications in:

-

Anticancer Agents: Quinoline derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of tyrosine kinases.[7]

-

Antimicrobial Agents: The fluoroquinolone scaffold is a key component of many antibiotics.[6][8]

-

Antimalarial Drugs: The quinoline ring is a fundamental structural feature of many antimalarial drugs.

In materials science, the unique electronic and photophysical properties of fluorinated quinolines make them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[9]

Safety, Handling, and Storage

As with all fluorinated organic compounds, this compound should be handled with care in a well-ventilated fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]

-

Handling: Avoid inhalation, ingestion, and skin contact.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This technical guide, by synthesizing information from related compounds, provides a solid foundation for researchers to begin investigating its properties and potential applications. The strategic combination of a fluorine atom and a methyl group on the quinoline scaffold offers a unique set of electronic and steric properties that warrant further exploration in the pursuit of novel pharmaceuticals and advanced materials.

References

-

Zhang, L., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. Available at: [Link]

-

Zhang, L., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. ACS Publications. Available at: [Link]

-

All About Chemistry. (2020). Reactions of Quinoline. YouTube. Available at: [Link]

-

Watanabe, T., et al. (1999). Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]

-

Unknown. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. Available at: [Link]

-

Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. Available at: [Link]

-

Dhiman, P., et al. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

Silva, A. M. S., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Advances. Available at: [Link]

-

Staicu, M. L., et al. (n.d.). Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity. The Journal of Allergy and Clinical Immunology: In Practice. Available at: [Link]

-

Fesenko, D. O., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules. Available at: [Link]

-

Tarpo, J., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University. Available at: [Link]

-

Unknown. (2025). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv. Available at: [Link]

-

Unknown. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. Available at: [Link]

-

LibreTexts. (2025). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Unknown. (n.d.). The pattern of reactivity of fluoroquinolones is influenced by the... ResearchGate. Available at: [Link]

-

Unknown. (n.d.). Synthesis of quinolines from aniline and propanol over modified USY zeolite: Catalytic performance and mechanism evaluated by: In situ Fourier transform infrared spectroscopy. ResearchGate. Available at: [Link]

-

Doyon, M. (n.d.). Fluoroquinolones. MSD Manual Professional Edition. Available at: [Link]

-

Zaikin, V. G., & Mikaya, A. I. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

-

Unknown. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

-

Smalley Jr, T. L., et al. (2007). Synthesis of novel anilinoquinolines as c-fms inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. Acta Pharmaceutica. Available at: [Link]

-

Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. Available at: [Link]

-

Shteingarts, V. D. (n.d.). Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate. Available at: [Link]

-

Rusu, A., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. Available at: [Link]

-

G. F. A. D. S. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Available at: [Link]

-

Unknown. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot. Available at: [Link]

-

Unknown. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]

-

Unknown. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

-

LibreTexts. (2025). 2.7: 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Unknown. (2025). The Efficacy of Quinolones and Fluoroquinolones in the Medicine: a review study. Semantic Scholar. Available at: [Link]

-

Christ, W., et al. (1988). Adverse reactions and interactions of fluoroquinolones. Reviews of Infectious Diseases. Available at: [Link]

-

Gerothanassis, I. P., et al. (2007). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. NJ.gov. Available at: [Link]

-

Chambers, R. D., et al. (n.d.). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Cella, R., & Stefani, H. A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available at: [Link]

-

Unknown. (n.d.). Quinolones & fluoroquinolones-medicinal chemistry. Slideshare. Available at: [Link]

-

Unknown. (n.d.). 19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each... ResearchGate. Available at: [Link]

-

Magritek. (n.d.). 325. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Magritek. Available at: [Link]

-

Unknown. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. ResearchGate. Available at: [Link]

Sources

- 1. societachimica.it [societachimica.it]

- 2. Quinolones & fluoroquinolones-medicinal chemistry. | PPTX [slideshare.net]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nj.gov [nj.gov]

Introduction: The Strategic Importance of Substituted Quinolines

An In-depth Technical Guide to 5-Fluoro-8-methylquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic aromatic system provides a robust framework for interacting with biological targets. The strategic functionalization of this core is a key tactic in drug discovery, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.

This guide focuses on This compound , a specific derivative that combines two critical structural modifications: a methyl group at the C8 position and a fluorine atom at the C5 position. The introduction of fluorine is a well-established strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions.[1][3] Simultaneously, the methyl group can influence binding selectivity and metabolic pathways.[1] Understanding the synthesis, properties, and potential applications of this molecule is therefore of significant interest to researchers engaged in the development of novel therapeutic agents and functional materials.

Core Compound Identification and Physicochemical Properties

Precise identification is the foundation of all subsequent research. This compound is cataloged with distinct identifiers and possesses a unique set of physical and chemical properties that dictate its handling, reactivity, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 88474-18-4 | [4] |

| Molecular Formula | C₁₀H₈FN | [4] |

| Molecular Weight | 161.18 g/mol | [4] |

| SMILES | CC1=C2N=CC=CC2=C(F)C=C1 | [4] |

| MDL Number | MFCD09863332 | [4] |

| Storage Conditions | Sealed in dry, room temperature | [4] |

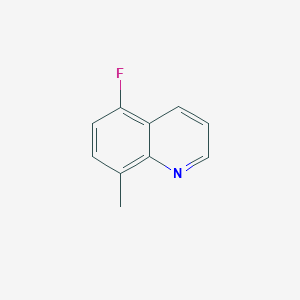

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of substituted quinolines often relies on classic cyclization reactions. For this compound, a plausible and efficient approach is the Skraup synthesis , a robust method for generating the quinoline core.[1] This pathway involves the reaction of a substituted aniline with glycerol, an oxidizing agent, and sulfuric acid.

Proposed Synthetic Workflow

The logical starting material for this synthesis is 2-Amino-4-fluorotoluene . The reaction proceeds through a series of steps catalyzed by sulfuric acid, culminating in the desired heterocyclic system.

Caption: Proposed Skraup synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established Skraup reaction methodologies and is presented as a self-validating system.[1] Each step includes causality and expected observations.

Materials:

-

2-Amino-4-fluorotoluene

-

Glycerol

-

Nitrobenzene (or another suitable oxidizing agent like arsenic acid)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 2-Amino-4-fluorotoluene.

-

Causality: The three-necked flask allows for controlled addition of reagents and temperature monitoring while preventing pressure buildup.

-

-

Reagent Addition: Slowly add concentrated sulfuric acid to the flask while cooling in an ice bath. This should be followed by the addition of glycerol and then nitrobenzene.

-

Causality: Sulfuric acid acts as both a catalyst and a dehydrating agent, first converting glycerol to the reactive α,β-unsaturated aldehyde, acrolein. The addition must be slow and cooled to manage the highly exothermic nature of the reaction. Nitrobenzene serves as the oxidizing agent to aromatize the dihydroquinoline intermediate formed during cyclization.

-

-

Heating and Reflux: Heat the mixture gently under reflux for several hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the cyclization and subsequent dehydration/aromatization steps. Reflux ensures that the reaction proceeds to completion without loss of volatile reagents.

-

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and cautiously pour it onto a large volume of crushed ice.

-

Causality: Pouring the acidic mixture onto ice safely dilutes the acid and precipitates the protonated product while dissipating heat.

-

-

Neutralization: Slowly neutralize the acidic solution with a cold aqueous solution of sodium hydroxide until the pH is basic (pH ~8-9). This will precipitate the crude product.

-

Causality: Neutralization deprotonates the quinoline nitrogen, rendering the product insoluble in the aqueous medium and allowing for its isolation.

-

-

Extraction and Purification: Extract the product from the aqueous layer using an organic solvent like dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The organic solvent selectively dissolves the target compound, separating it from inorganic salts and other aqueous-soluble impurities. Anhydrous sodium sulfate removes residual water from the organic phase.

-

-

Final Purification: Purify the crude residue by column chromatography on silica gel to yield pure this compound.

-

Causality: Column chromatography separates the desired product from unreacted starting materials, byproducts, and isomers based on differential polarity.

-

Applications in Drug Discovery and Development

The this compound scaffold is an attractive starting point for developing novel therapeutics, particularly in oncology and infectious diseases.[3][5] The quinoline core is a known pharmacophore in numerous approved drugs, and the specific substitutions on this molecule confer advantageous properties.

Role as a Medicinal Chemistry Scaffold

The true value of this compound lies in its potential for further derivatization to explore structure-activity relationships (SAR). The quinoline ring system provides multiple sites for chemical modification.

Caption: Role of this compound as a scaffold in drug discovery.

-

Anticancer Potential: Numerous quinoline derivatives have demonstrated potent anticancer properties.[6][7] The presence of a fluorine atom can enhance cytotoxicity and improve the pharmacokinetic profile, while modifications at other positions on the ring can be tailored to target specific kinases or cellular pathways.[1][5]

-

Antibacterial Activity: The quinoline core is central to the quinolone and fluoroquinolone classes of antibiotics. While this compound itself is not an antibiotic, it serves as a valuable building block for creating new antibacterial agents designed to overcome existing resistance mechanisms.[5][8]

-

Materials Science: The inherent fluorescence of the quinoline system makes its derivatives useful in the development of chemical sensors, fluorescent probes, and materials for organic light-emitting diodes (OLEDs).[9][10]

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed building block for advanced chemical synthesis. Its unique combination of a proven pharmacophore (quinoline), a metabolic stabilizer (fluorine), and a sterically influential group (methyl) makes it a high-value intermediate for researchers in drug discovery and materials science. The synthetic pathways to its creation are well-understood and adaptable, and its potential for generating diverse libraries of novel, functional molecules ensures its continued relevance in the scientific community.

References

-

5-(5-Fluoro-2-pyridinyl)-8-methylquinoline . PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 5-nitro-8-fluoro-quinoline . PrepChem.com. [Link]

-

8-Fluoro-5-methyl-quinolin-3-ol . PubChem, National Center for Biotechnology Information. [Link]

-

Strategies for the synthesis of 8-aminoquinoline derivatives . ResearchGate. [Link]

-

5-Fluoro-quinoline 13C NMR Chemical Shifts . SpectraBase. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . MDPI. [Link]

-

8-Methylquinoline Spectra . SpectraBase. [Link]

-

8-Fluoro-quinoline Spectra . SpectraBase. [Link]

-

8-Methylquinoline . PubChem, National Center for Biotechnology Information. [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides . MDPI. [Link]

-

Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds . Semantic Scholar. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Methylquinoline CAS 7661-55-4|High-Purity Reagent [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 88474-18-4|this compound|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-8-methylquinoline

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-Fluoro-8-methylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science.[1][2] Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document leverages established principles of spectroscopy and comparative data from closely related analogs, primarily 8-methylquinoline and 5-fluoroquinoline, to predict and interpret its mass spectrometry, infrared, and nuclear magnetic resonance signatures.[3][4][5]

The strategic incorporation of a fluorine atom and a methyl group into the quinoline scaffold can significantly influence the molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[2] A thorough understanding of its spectroscopic characteristics is therefore paramount for its unambiguous identification, purity assessment, and structural elucidation in research and development settings.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through fragmentation analysis. For this compound (C₁₀H₈FN), the nominal molecular weight is 161.18 g/mol .

Expected Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to exhibit a prominent molecular ion peak (M⁺˙) at m/z 161. High-resolution mass spectrometry (HRMS) would confirm the elemental composition, with a predicted exact mass of 161.0635 g/mol .[6]

Fragmentation Pathway

The fragmentation of the quinoline ring is a well-understood process that can provide valuable structural information.[7][8] The primary fragmentation is anticipated to be the loss of a hydrogen cyanide (HCN) molecule from the heterocyclic ring, a characteristic fragmentation for quinolines. Subsequent fragmentations may involve the loss of the methyl group or other rearrangements.

A plausible fragmentation pathway is outlined below:

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and overall structure. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H, C=C, C=N, and C-F bonds.[9][10]

Predicted IR Absorption Bands

The following table summarizes the key predicted vibrational frequencies and their assignments, based on data from similar quinoline derivatives.[11]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium-Weak | Methyl C-H stretch |

| 1620-1580 | Strong | Aromatic C=C and C=N ring stretching |

| 1500-1400 | Medium | Aromatic ring skeletal vibrations |

| 1250-1150 | Strong | C-F stretch |

| 850-750 | Strong | C-H out-of-plane bending |

Experimental Protocol for IR Spectroscopy

A standard protocol for obtaining an IR spectrum of a solid sample like this compound would involve the use of an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.[11]

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

General Workflow for NMR Analysis

Caption: General workflow for NMR-based structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the six aromatic protons and the three methyl protons. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen and fluorine atoms and the electron-donating nature of the methyl group. The predicted chemical shifts and multiplicities are based on data for 8-methylquinoline and other substituted quinolines.[4][12][13]

| Proton | Predicted δ (ppm) | Multiplicity |

| H-2 | 8.8 - 9.0 | dd |

| H-3 | 7.3 - 7.5 | dd |

| H-4 | 8.0 - 8.2 | d |

| H-6 | 7.4 - 7.6 | t |

| H-7 | 7.2 - 7.4 | d |

| CH₃ | 2.7 - 2.9 | s |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals for the ten carbon atoms in the molecule. The chemical shifts are predicted based on data from 8-methylquinoline and 5-fluoroquinoline.[3][5][14] The carbon directly attached to the fluorine atom (C-5) will appear as a doublet due to ¹JCF coupling. Other carbons in proximity will show smaller couplings (²JCF, ³JCF).

| Carbon | Predicted δ (ppm) |

| C-2 | 149 - 151 |

| C-3 | 121 - 123 |

| C-4 | 135 - 137 |

| C-4a | 128 - 130 |

| C-5 | 158 - 162 (d, ¹JCF ≈ 250 Hz) |

| C-6 | 115 - 118 (d, ²JCF ≈ 20 Hz) |

| C-7 | 128 - 130 |

| C-8 | 136 - 138 |

| C-8a | 146 - 148 |

| CH₃ | 17 - 19 |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[15][16] The chemical shift of the fluorine atom in this compound is expected to fall within the typical range for aryl fluorides.[17] The signal will be split by coupling to adjacent protons, primarily H-6 and H-4.

| Nucleus | Predicted δ (ppm) vs. CFCl₃ | Multiplicity |

| F-5 | -110 to -130 | ddd |

Conclusion

This technical guide provides a predictive but comprehensive overview of the key spectroscopic features of this compound. The predicted mass spectrum, IR absorption bands, and NMR chemical shifts and coupling patterns are based on a thorough analysis of established spectroscopic principles and data from structurally related compounds. These data serve as a robust framework for researchers in the identification and characterization of this and similar substituted quinoline derivatives. Experimental verification of these predictions will be a crucial step in any future work involving this compound.

References

- Benchchem.

- ACS Publications. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry.

- Benchchem. Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.

- ResearchGate.

- MDPI.

- Benchchem. Application Note: A Proposed Synthetic Protocol for 5-Fluoro-2-methyl-8-nitroquinoline.

- University of California, Irvine. ¹⁹F NMR Reference Standards.

- Benchchem.

- University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants.

- PubChem. 8-Methylquinoline.

- ChemicalBook. 8-Methylquinoline(611-32-5) MS spectrum.

- SpectraBase. 5-Fluoro-quinoline - Optional[¹³C NMR] - Chemical Shifts.

- Alfa Chemistry. ¹⁹F NMR Chemical Shift Table.

- Defense Technical Information Center. Fluorine-19 Nuclear Magnetic Resonance.

- BLD Pharm. This compound.

- AZoM.

- ResearchG

- Bernstein, L. et al. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.

- ChemicalBook. 8-Methylquinoline(611-32-5) ¹H NMR.

- ChemicalBook. 8-Methylquinoline(611-32-5) ¹³C NMR spectrum.

- University of California, Los Angeles. ¹³C NMR Chemical Shift Table.

- PubChem. 5-(5-Fluoro-2-pyridinyl)-8-methylquinoline.

- MDPI.

- ResearchGate.

- ResearchGate. The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued).

- TSI Journals.

- Rodríguez-Cabo, T. et al.

- SpectraBase. 8-Methylquinoline.

- Rodríguez-Cabo, T. et al.

- PubChem. 5-Methyl-8-hydroxyquinoline.

- ResearchG

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Methylquinoline(611-32-5) MS spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]

- 14. 8-Methylquinoline(611-32-5) 13C NMR spectrum [chemicalbook.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. azom.com [azom.com]

- 17. 19F [nmr.chem.ucsb.edu]

Navigating the Physicochemical Landscape of 5-Fluoro-8-methylquinoline: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Characterizing Novel Quinolines

5-Fluoro-8-methylquinoline (CAS No. 88474-18-4) emerges as a compound of significant interest within the broader family of substituted quinolines, a scaffold renowned for its prevalence in pharmaceuticals and functional materials. The introduction of a fluorine atom and a methyl group onto the quinoline core is anticipated to modulate its electronic properties, metabolic stability, and target-binding affinity. However, a thorough investigation into its fundamental physical properties, such as melting and boiling points, reveals a conspicuous absence of experimentally determined data in publicly accessible literature. This guide, therefore, aims to provide a comprehensive framework for understanding and determining these crucial parameters. We will delve into the known properties of structurally analogous compounds to establish a predictive context, followed by a detailed exposition of the requisite experimental methodologies for the precise determination of the melting and boiling points of this compound.

Predictive Analysis Based on Structural Analogs

In the absence of direct experimental data for this compound, an examination of its parent compound, quinoline, and its non-fluorinated counterpart, 8-methylquinoline, provides a valuable foundation for estimation.

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| Quinoline | 91-22-5 | C₉H₇N | -15[1][2] | 237[1][2] |

| 8-Methylquinoline | 611-32-5 | C₁₀H₉N | -80[3][4] | 248[3][4] |

| This compound | 88474-18-4 | C₁₀H₈FN | Not Reported | Not Reported |

Expert Insights on the Influence of Fluorination:

The introduction of a fluorine atom at the 5-position of 8-methylquinoline is expected to influence its melting and boiling points through several competing factors. Fluorine is the most electronegative element, leading to a significant dipole moment in the C-F bond. This can increase dipole-dipole interactions between molecules, which would be expected to raise the boiling point.

However, the effect of fluorination on melting points is more complex and can be counterintuitive. The substitution of hydrogen with fluorine can disrupt the crystal lattice packing of the molecule. For instance, fluorobenzene has a significantly lower melting point (-44 °C) than benzene (5.5 °C), a phenomenon attributed to the disruption of efficient crystal packing by the C-H···F interactions.[5][6]

Given these considerations, it is plausible that the boiling point of this compound will be slightly higher than that of 8-methylquinoline due to increased polarity. The melting point, however, is more difficult to predict and could potentially be lower if the fluorine atom disrupts the crystalline structure. Experimental determination is therefore essential for accurate characterization.

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven protocols for the accurate determination of the melting and boiling points of this compound. These methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Melting Point Determination: The Capillary Method

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range. The capillary method is a widely adopted and reliable technique for this determination.

Experimental Protocol:

-

Sample Preparation: A small amount of dry, powdered this compound is carefully introduced into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by gently tapping the tube.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument.[8]

-

Heating: The heating bath (typically oil or a metal block) is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[7] A preliminary, faster heating can be performed to get an approximate melting range.

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]

Logical Workflow for Melting Point Determination:

Boiling Point Determination: The Distillation Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] Distillation is a robust method for both purifying liquids and determining their boiling points.[10]

Experimental Protocol:

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that its top is level with the side arm of the distillation head, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.[11]

-

Sample and Boiling Chips: The liquid this compound is placed in the distillation flask, along with a few boiling chips to promote smooth boiling.

-

Heating: The flask is gently heated.

-

Equilibrium and Measurement: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize as the vapor condenses and drips into the receiving flask. This stable temperature reading is the boiling point at the recorded atmospheric pressure.[10]

Logical Workflow for Boiling Point Determination:

Conclusion

While experimental data for the melting and boiling points of this compound are not currently available in the public domain, a predictive analysis based on its structural analogs, quinoline and 8-methylquinoline, provides a reasonable starting point for estimation. However, for the purposes of rigorous scientific research and drug development, direct experimental determination is indispensable. The detailed protocols provided in this guide offer a robust framework for obtaining accurate and reliable physical property data for this and other novel chemical entities.

References

-

PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2024). Quinoline. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, December 12). Melting and boiling points of benzene and fluorobenzene. Retrieved from [Link]

-

Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Distillation. Retrieved from [Link]

-

Quora. (2018, December 9). Why does fluorine have a high and low melting and boiling point yet its atoms are joined by covalent bonding? Retrieved from [Link]

-

YouTube. (2024, September 16). CTC 114: Melting Point Analysis via Thiele Tube Laboratory Video Part 1. Retrieved from [Link]

-

Reddit. (2016, January 22). Why does fluoromethane have a lower boiling point than chloromethane? I thought the stronger dipole-dipole interaction from the more electronegative fluorine atom would cause it to have the higher boiling point. Retrieved from [Link]

-

University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

-

Scribd. (n.d.). Distillation Boiling Point Determination. Retrieved from [Link]

-

Xiamen AECO Chemical Industrial Co., Ltd. (n.d.). Quinoline CAS 91-22-5. Retrieved from [Link]

-

Watson International Ltd. (n.d.). Quinoline CAS 91-22-5. Retrieved from [Link]

-

Jinan Future chemical Co., Ltd. (n.d.). Quinoline CAS:91-22-5. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Quinoline, 8-methyl- (CAS 611-32-5). Retrieved from [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. CAS 91-22-5: Quinoline | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. 8-Methylquinoline | 611-32-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. vernier.com [vernier.com]

- 11. chem.libretexts.org [chem.libretexts.org]

The Solubility Profile of 5-Fluoro-8-methylquinoline in Organic Solvents: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 5-fluoro-8-methylquinoline, a key heterocyclic compound relevant to pharmaceutical and materials science research. While empirical data for this specific molecule is not broadly published, this document synthesizes foundational chemical principles, solubility data from analogous quinoline derivatives, and established experimental methodologies to offer a robust predictive framework and practical guidance for laboratory professionals. We will explore the physicochemical properties of this compound, predict its solubility across a spectrum of common organic solvents, and provide detailed protocols for its empirical determination. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection, formulation, and experimental design.

Introduction: The Physicochemical Landscape of this compound

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and versatile chemical properties.[1][2] this compound is a substituted quinoline featuring a fluorine atom at the 5-position and a methyl group at the 8-position. These substitutions are critical in defining its solubility profile.

-

The Quinoline Core: The bicyclic aromatic structure of quinoline is inherently hydrophobic.[3] While it is sparingly soluble in cold water, it dissolves readily in many organic solvents.[4][5]

-

The Fluorine Substituent: The introduction of a fluorine atom at the 5-position is expected to increase the molecule's lipophilicity.[3] This is a common strategy in medicinal chemistry to enhance membrane permeability.

-

The Methyl Group: The methyl group at the 8-position is a small, lipophilic group that further contributes to the nonpolar character of the molecule.[3]

Collectively, these features suggest that this compound is a predominantly nonpolar, hydrophobic compound with limited aqueous solubility but favorable solubility in a range of organic solvents. The principle of "like dissolves like" will be a central theme in predicting its behavior.[6][7]

Predicted Solubility of this compound in Common Organic Solvents

Based on the structural analysis and data from related quinoline compounds, a qualitative and semi-quantitative solubility profile can be predicted. The following table categorizes common organic solvents and forecasts the likely solubility of this compound.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | These solvents possess large dipole moments and are effective at solvating a wide range of organic molecules, including those with moderate polarity.[3][8] The quinoline nitrogen can act as a hydrogen bond acceptor. |

| Halogenated Alkanes | Dichloromethane, Chloroform | High | The non-polar, aromatic nature of the quinoline ring suggests good solubility in chlorinated solvents.[3] These solvents are effective at dissolving nonpolar to moderately polar compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | The aromatic π-systems of both the solute and the solvent can engage in favorable π-π stacking interactions, promoting dissolution. |

| Ethers | Diethyl ether, THF | Moderate | These solvents are less polar than polar aprotic solvents but can still effectively solvate nonpolar compounds. The ether oxygen can act as a hydrogen bond acceptor for any potential interactions.[9] |

| Esters | Ethyl acetate | Moderate | Ethyl acetate has intermediate polarity and is a versatile solvent for a range of organic compounds. |

| Alcohols | Methanol, Ethanol | Low to Moderate | While alcohols are polar protic solvents, the hydrophobic nature of this compound may limit high solubility.[3] However, some solubility is expected due to the ability of the quinoline nitrogen to accept hydrogen bonds from the solvent's hydroxyl group. |

| Nonpolar Alkanes | Hexane, Heptane | Low | The significant difference in polarity between the highly nonpolar alkane and the more moderately nonpolar/polarizable quinoline derivative will likely result in poor solubility. |

The Science of Solubility: Factors Governing Dissolution

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall free energy change of dissolution (ΔG_sol) must be negative for the process to be spontaneous. This is described by the Gibbs free energy equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, representing the energy change associated with breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which is generally positive as the solute molecules become more disordered in the solution.

For many quinoline derivatives, the dissolution process is endothermic (ΔH_sol > 0), meaning it requires an input of energy.[10] In such cases, a sufficiently large and positive entropy change is necessary to drive the dissolution.

The following diagram illustrates the key intermolecular forces at play:

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative data, an experimental determination of solubility is essential. The isothermal shake-flask method is a widely accepted and reliable technique.[3][11]

Caption: Isothermal Shake-Flask Solubility Workflow.

Detailed Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The presence of excess solid is crucial to ensure that the resulting solution is saturated.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. Preliminary experiments can determine the minimum time required to reach a stable concentration.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For fine suspensions, centrifugation at a controlled temperature can be used to achieve a clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant. It is critical to avoid disturbing the solid pellet.

-

Quantification: Analyze the concentration of this compound in the aliquot. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: The solubility is then calculated from the measured concentration, accounting for any dilutions made during the process. The results are typically expressed in units of mg/mL, µg/mL, or molarity (mol/L).

Conclusion

This compound is predicted to exhibit good solubility in a range of organic solvents, particularly polar aprotic and halogenated solvents, with moderate solubility in ethers and esters, and lower solubility in alcohols and nonpolar alkanes. This profile is dictated by its predominantly hydrophobic and nonpolar character, a consequence of its quinoline core and its fluoro and methyl substituents. For research and development applications, this predictive understanding serves as a valuable starting point. However, for precise formulation and process development, the empirical determination of solubility using a robust method like the isothermal shake-flask technique is strongly recommended. The protocols and principles outlined in this guide provide a comprehensive framework for achieving this.

References

- BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-8-nitroquinoline: Solubility and Stability.

- Experiment 1 Determination of Solubility Class. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- Baluja, S., et al. (2014). Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. CIBTech Journal of Pharmaceutical Sciences.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Longdom Publishing. (n.d.). Quinoline Derivatives Thermodynamic Properties during Phase Transition.

- Solubility of Organic Compounds. (2023, August 31).

- National Center for Biotechnology Information. (n.d.). Quinoline.

- National Center for Biotechnology Information. (n.d.). 5-(5-Fluoro-2-pyridinyl)-8-methylquinoline.

- Wikipedia. (n.d.). Quinoline.

- Adimule, V., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.

- Uzoaga, E. R., et al. (n.d.). Thermodynamics of the Aqueous Solubility of some Fluoroquinolones. University of Nigeria, Nsukka.

- Carvajal, M. T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.

- Kapitonov, A. V., et al. (2024). Thermodynamics of the Sorption of Quinoline Derivatives, 1,2,3,4-Tetrahydroquinoline and Pyridazino[4,5-c]Quinoline Under Conditions of RP HPLC.

- Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents from T=(278.15 to 313.15)K and mixing properties of solutions. (n.d.).

- BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Arabian Journal of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline derivatives - Georganics [georganics.sk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. chem.ws [chem.ws]

- 7. scribd.com [scribd.com]

- 8. cibtech.org [cibtech.org]

- 9. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. unn.edu.ng [unn.edu.ng]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Potential biological activities of 5-Fluoro-8-methylquinoline derivatives.

An In-Depth Technical Guide to the Potential Biological Activities of 5-Fluoro-8-methylquinoline Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse and potent biological activities.[1][2][3] Strategic functionalization of the quinoline ring system allows for the fine-tuning of physicochemical properties and pharmacological effects. This technical guide focuses on the therapeutic potential of a specific, underexplored class: this compound derivatives. By synthesizing data from structurally related analogs, we will explore the compelling rationale for their investigation as anticancer and antimicrobial agents. This document provides a foundational framework for researchers and drug development professionals, detailing potential mechanisms of action, key structure-activity relationships (SAR), and robust experimental protocols for their synthesis and evaluation.

The this compound Scaffold: A Rationale for Investigation

The design of novel therapeutic agents often hinges on the strategic combination of pharmacophores. The this compound core is an attractive scaffold for medicinal chemistry due to the distinct advantages conferred by each substituent.[4]

-

The Quinoline Core: This bicyclic aromatic system is a well-established pharmacophore present in numerous approved drugs, recognized for its ability to interact with various biological targets.[4]

-

5-Fluoro Group: The introduction of a fluorine atom at the C-5 position is a common strategy in drug design. It can significantly enhance metabolic stability by blocking potential sites of oxidation, increase membrane permeability, and improve binding affinity to target proteins through favorable electrostatic interactions.[4]

-

8-Methyl Group: While less discussed than other functional groups, the C-8 position is crucial for modulating activity. An 8-methyl group can influence the molecule's steric and electronic properties. To explore a diverse chemical space, this methyl group can be a synthetic precursor, or more commonly, derivatives are synthesized starting from an 8-amino or 8-hydroxy precursor, which are known to be critical for biological activity.[1][5]

The logical first step in exploring this scaffold is to establish a versatile synthetic pathway that allows for the creation of a diverse library of derivatives, primarily by modifying the C-8 position. A plausible strategy involves the synthesis of an 8-amino-5-fluoroquinoline intermediate, which serves as a versatile building block for subsequent derivatization.

Caption: Proposed workflow for generating and screening novel this compound derivatives.

Anticancer Potential

Quinoline derivatives have demonstrated significant potential in oncology, exerting their effects through diverse mechanisms including apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.[2] The strategic placement of fluoro and other substituents can enhance these cytotoxic activities.[4][6]

Mechanistic Insights from Related Quinolines

The anticancer effects of quinoline derivatives are often multifactorial.

-

Induction of Apoptosis: Many quinoline compounds exert their anticancer effects by triggering programmed cell death.[7] For instance, certain derivatives have been shown to activate the p53 tumor suppressor protein, leading to an upregulation of the pro-apoptotic protein Bax and subsequent caspase activation.[8][9]

-

Metal Chelation: 8-Hydroxyquinoline (8-HQ) derivatives are potent metal chelators, a property linked to their anticancer activity.[10] By sequestering essential metal ions like zinc and copper, they can disrupt the function of metalloenzymes crucial for tumor cell growth and survival.[10]

-

Enzyme Inhibition: Specific quinoline scaffolds can act as inhibitors of key enzymes in cancer progression, such as topoisomerases or protein kinases.

Caption: A potential p53-mediated apoptotic pathway activated by quinoline derivatives.[8][9]

Structure-Activity Relationship (SAR) Analysis

Analysis of various quinoline analogs provides critical insights for designing potent this compound derivatives:

-

Importance of the C-8 Position: For 8-hydroxyquinoline-5-sulfonamides, an unsubstituted phenolic group at the C-8 position is a key structural feature for biological activity.[1][5] This suggests that derivatives of an 8-hydroxy-5-fluoro-quinoline core would be highly promising. Modifying an 8-amino group with different substituents allows for probing the steric and electronic requirements for optimal activity.

-

Role of C-5 Substituents: An amino group at the C-5 position has been shown to be optimal for the antibacterial activity of some difluoroquinolones, indicating this position is sensitive to substitution.[11] The presence of a fluorine atom, as in our core scaffold, is expected to positively modulate activity.[4]

-

Influence of Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in cell penetration and, consequently, cytotoxic effects.[5][12]

Data Presentation: Cytotoxicity of Related Quinolines

While data for the specific this compound core is unavailable, the following table summarizes the in vitro cytotoxicity of structurally related compounds, providing a benchmark for expected potency.

| Compound/Derivative Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8-Hydroxyquinoline-5-sulfonamide | Compound 3c | A549 (Lung) | 2.5 | [5] |

| Compound 3c | MDA-MB-231 (Breast) | 1.8 | [5] | |

| 2-Arylquinoline | Quinoline 13 | HeLa (Cervical) | 8.3 | [13] |

| 8-Hydroxy-5-nitroquinoline (NQ) | NQ | A2780 (Ovarian) | ~1-2 | [14] |

| Zinc(II) Complex | Complex QhBr3 | SK-MEL-5 (Melanoma) | 2.70 | [15] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effects of synthesized derivatives against cancer cell lines.[6][16]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Materials:

-

Human cancer cell lines (e.g., A549, MDA-MB-231) and a non-cancerous control cell line (e.g., HFF-1).[1]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

Test compounds dissolved in DMSO (stock solution).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1.0–2.0 × 10³ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.[6]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.[16]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[16]

-

Formazan Solubilization: Carefully remove the culture medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[16]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Properties

The quinolone family is renowned for its potent antibacterial agents.[17] Modifications such as fluorination and substitutions at the C-8 position can significantly influence the spectrum and potency of antimicrobial activity.[1][17]

Potential Mechanisms of Action

The primary antimicrobial mechanism for many 8-substituted quinolines is their ability to chelate metal ions.[10]

-

Metal Ion Chelation: 8-Hydroxyquinoline and its derivatives are powerful chelators of divalent metal cations (e.g., Fe²⁺, Zn²⁺, Cu²⁺) that are essential cofactors for many bacterial enzymes.[10][18] By disrupting metal ion homeostasis, these compounds inhibit critical metabolic pathways, leading to bacteriostasis or bactericidal effects.

-

Inhibition of DNA Gyrase/Topoisomerase IV: While characteristic of fluoroquinolone antibiotics like ciprofloxacin, it is plausible that some this compound derivatives could also interfere with these essential bacterial enzymes involved in DNA replication and repair.

Data Presentation: Antimicrobial Activity of Related Quinolines

The following table presents representative Minimum Inhibitory Concentration (MIC) data for structurally related quinoline derivatives against common bacterial pathogens.

| Compound/Derivative Class | Specific Compound | Bacterial Strain | MIC (µM) | Reference |

| 8-Hydroxyquinoline-5-sulfonamide | Compound 3c | S. aureus (MRSA) | Comparable to Oxacillin | [1] |

| 8-Hydroxyquinoline | 8-HQ | S. aureus ATCC 29213 | Not specified, but active | [1] |

| 5-Sulphonamido-8-hydroxyquinoline | Various derivatives | E. coli, P. aeruginosa | Potent inhibition observed | [19] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the lowest concentration of a compound that visibly inhibits microbial growth.[17]

Objective: To determine the MIC of synthesized derivatives against Gram-positive and Gram-negative bacteria.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Test compounds dissolved in DMSO.

-

0.5 McFarland standard.

-

Spectrophotometer.

Procedure:

-

Preparation of Bacterial Inoculum: Inoculate a few colonies of the test bacterium from a fresh agar plate into MHB. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[17]

-

Inoculum Dilution: Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

-

Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the stock solution across the wells of a 96-well plate using MHB to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).[17]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 11. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo studies on three new 8-hydroxyquinoline-based zinc(II) coordination compounds as potential antimelanoma cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 19. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of Substituted Quinolines

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold, a fused bicyclic heterocycle, represents a cornerstone in medicinal chemistry, celebrated for its "privileged" status.[1][2] Its inherent structural versatility and ability to interact with a multitude of biological targets have led to the development of numerous therapeutic agents. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of substituted quinolines, offering insights into the nuanced effects of substituent modifications on their biological activities. We will delve into the SAR of quinolines as antimalarial, anticancer, antibacterial, and antiviral agents, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in the rational design of next-generation quinoline-based therapeutics.

The Quinoline Scaffold: A Privileged Moiety in Drug Discovery

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a fundamental structural motif found in a wide array of natural products and synthetic compounds with significant pharmacological properties.[3][4] Its planarity, aromaticity, and the presence of a nitrogen atom capable of hydrogen bonding and salt formation contribute to its ability to bind to diverse biological targets.[3] The accessibility of multiple positions for substitution allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for drug development.[2][5]

Structure-Activity Relationship (SAR) of Substituted Quinolines

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Understanding these relationships is paramount for the rational design of potent and selective therapeutic agents.

Antimalarial Activity

The quinoline scaffold is historically significant in the fight against malaria, with quinine being one of the earliest and most well-known antimalarial drugs.[4][6] The 4-aminoquinolines, such as chloroquine, have been mainstays in malaria treatment for decades.[5][7]

Key SAR Principles for 4-Aminoquinoline Antimalarials:

-

Position 7: The presence of an electron-withdrawing group, typically a chlorine atom, at the 7-position is crucial for antimalarial activity.[7][8] Replacement with an electron-donating group, like a methyl group, leads to a complete loss of activity.[7]

-

Position 4: The amino side chain at the 4-position is essential. A dialkylaminoalkyl side chain with a carbon spacer of 2-5 atoms between the two nitrogen atoms is optimal for activity.[8][9] The tertiary amine at the terminus of this side chain is also critical.[9]

-

Side Chain Modifications: Introduction of a hydroxyl group on one of the ethyl groups of the terminal tertiary amine can reduce toxicity.[9] Incorporating an aromatic ring into the side chain, as seen in amodiaquine, can also lead to reduced toxicity while maintaining activity.[7]

-

Positions 3 and 8: Substitution at the 3-position with a methyl group diminishes activity, and an additional methyl group at the 8-position abolishes it completely.[9] The 8-position should generally remain unsubstituted.[7]

Table 1: SAR of 4-Aminoquinoline Antimalarials

| Compound | R7 | Side Chain at C4 | Antimalarial Activity (Relative) |

| Chloroquine | Cl | -NH(CH(CH₃))(CH₂)₃N(C₂H₅)₂ | ++++ |

| Hydroxychloroquine | Cl | -NH(CH(CH₃))(CH₂)₃N(C₂H₅)(C₂H₄OH) | ++++ (less toxic) |

| Amodiaquine | Cl | -NH-C₆H₄-4-OH-3-CH₂N(C₂H₅)₂ | +++ (less toxic) |

| Unsubstituted | H | -NH(CH(CH₃))(CH₂)₃N(C₂H₅)₂ | - |

| 7-Methyl | CH₃ | -NH(CH(CH₃))(CH₂)₃N(C₂H₅)₂ | - |

Anticancer Activity

Quinoline derivatives have emerged as promising anticancer agents, exhibiting a range of mechanisms including inhibition of topoisomerases, kinases, and tubulin polymerization.[10][11]

Key SAR Principles for Anticancer Quinolines:

-

Positions 2 and 4: Substitutions at the C-2 and C-4 positions with aryl groups can enhance DNA-binding affinity, particularly for topoisomerase inhibitors.[11]

-

Electron-Donating and Withdrawing Groups: The electronic nature of substituents plays a significant role. Electron-donating groups like methoxy (-OCH₃) and methyl (–CH₃), especially at the para-position of aromatic rings, have been shown to enhance antiproliferative activity against various cancer cell lines.[11] Conversely, electron-withdrawing groups such as halogens and nitro groups can also improve cytotoxicity.[11]

-

Position 8: The presence of a hydroxyl group at the C-8 position has been linked to increased anticancer potential.[12]

-

Lipophilicity: Increased lipophilicity in some series of 2-arylquinolines has been correlated with better cytotoxic effects against certain cancer cell lines.[13]

Table 2: Anticancer Activity of Representative Substituted Quinolines

| Compound Series | Key Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Arylquinolines | C-6 substitution, 2-phenyl | HeLa, PC3 | 8.3 - 34.34 | [13] |

| 8-Hydroxyquinolines | 5,7-dibromo, 5,7-dicyano | C6, HeLa, HT29 | 6.7 - 25.6 | [12] |

| Quinoline-Chalcones | Methoxy/methyl on aryl ring | MCF-7, HeLa, A549 | Varies | [11] |

Signaling Pathway Visualization: Kinase Inhibition by a Substituted Quinoline

Many quinoline-based anticancer agents function as kinase inhibitors. The following diagram illustrates a simplified representation of how a generic quinoline inhibitor might block a signaling pathway involved in cell proliferation.

Caption: Kinase inhibition by a substituted quinoline.

Antibacterial Activity

The quinolone and fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin) are a major class of antibacterial agents derived from the quinoline scaffold.[14] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV. Other quinoline derivatives also exhibit potent antibacterial activity against various pathogens, including multidrug-resistant strains.[14][15]

Key SAR Principles for Antibacterial Quinolines:

-

Quinolone Core: The fundamental 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is essential for the activity of quinolone antibiotics.

-